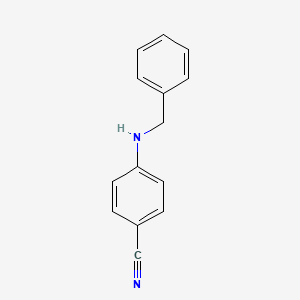

4-(Benzylamino)benzonitrile

Vue d'ensemble

Description

4-(Benzylamino)benzonitrile is an organic compound . It’s a derivative of benzonitrile, which is a colorless chemical compound with a sweet almond odor .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One of the main industrial routes is the reaction of benzyl chloride and ammonia . Another method involves the selective liquid-phase hydrogenation of benzonitrile to benzylamine on silica-supported Ni, Co, and Pd catalysts .Molecular Structure Analysis

The molecular structure of this compound has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of this compound .Chemical Reactions Analysis

The selective liquid-phase hydrogenation of benzonitrile to benzylamine was investigated on silica-supported Ni, Co, and Pd catalysts . Ni/SiO2 was more active and selective to benzylamine than Co/SiO2 and Pd/SiO2, yielding 78% of benzylamine and dibenzylamine as the only byproduct .Physical and Chemical Properties Analysis

This compound is a white to pale yellow crystalline powder . It has a melting point of 83 - 85 C and a boiling point of 288 - 290 C . It has a specific gravity of 1.08 and is slightly soluble in water .Applications De Recherche Scientifique

1. Electrolyte Additive in Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile, a related compound to 4-(Benzylamino)benzonitrile, has been investigated as an electrolyte additive for high voltage lithium ion batteries. It enhances the cyclic stability of the battery, improving capacity retention significantly compared to the base electrolyte (Huang et al., 2014).

2. Synthesis of Organic Compounds

This compound is utilized in the synthesis of various organic compounds, including quinazolines. These compounds are significant in organic synthetic chemistry and have applications in pharmaceuticals (Marinho & Proença, 2015).

3. Electrocatalytic Oxidation

In the field of electrocatalysis, multi-metal incorporation into conductive metal-organic frameworks using benzonitrile derivatives has been explored for efficient and greener synthesis techniques in organic chemistry and pharmaceutical industries (Wang et al., 2020).

4. Corrosion Inhibition

Benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acid mediums. These compounds show excellent performance in protecting mild steel against corrosion (Chaouiki et al., 2018).

5. Asymmetric Synthesis in Organic Chemistry

This compound is involved in the asymmetric synthesis of amino acids, serving as a precursor for the synthesis of β-hydroxy-α-amino acids. This process is crucial for developing chiral compounds in pharmaceuticals (Badorrey et al., 2000).

6. Functionalization of Aromatic C-H Bonds

This compound plays a role in the functionalization of aromatic C-H bonds, particularly in borylation reactions adjacent to cyano groups in arenes and heterocycles. Such reactions are fundamental in organic synthesis (Chotana et al., 2005).

Mécanisme D'action

Target of Action

It’s worth noting that benzylic amines, such as 4-(benzylamino)benzonitrile, are often involved in interactions with various biological targets due to their structural versatility .

Mode of Action

Benzylic amines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The presence of the benzylic amine and nitrile groups in the molecule could potentially influence its interaction with biological targets .

Biochemical Pathways

For instance, nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids, could potentially act on the nitrile group of this compound .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure, could influence its adme properties .

Result of Action

Related compounds have shown promising antibacterial, antifungal, and antiviral activities . The presence of the benzylic amine and nitrile groups could potentially contribute to these effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .

Safety and Hazards

Orientations Futures

The antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have been examined . Their antimicrobial activity against bacteria and fungi was tested according to CLSI guidelines . This suggests that 4-(Benzylamino)benzonitrile and its derivatives could have potential applications in the development of new antimicrobial agents .

Propriétés

IUPAC Name |

4-(benzylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGBIJOPTRWSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate](/img/structure/B3075165.png)

![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)